Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 3-amino-1,1-dioxo-1λ⁶-thia-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a sulfur atom in the 1,1-dioxo (sulfone) configuration, an amino group at position 3, and a tert-butyl carbamate protecting group at position 5. This structure combines a rigid spiro[3.5]nonane scaffold with polar functional groups, making it a valuable intermediate in medicinal chemistry and drug discovery. The sulfone moiety enhances metabolic stability and polarity, while the amino group provides a site for further functionalization, such as amide bond formation or cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl 3-amino-1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-11(2,3)18-10(15)14-6-4-12(5-7-14)9(13)8-19(12,16)17/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGVKFILRYSQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CS2(=O)=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of tert-butyl 3-amino-1-thia-7-azaspiro[3.5]nonane-7-carboxylate with oxidizing agents to introduce the dioxo functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{tert-butyl 3-(methylamino)-1,1-dioxo-1lambda6-thia-7-azaspiro3.5 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Reduction products may include amines or other reduced forms.
Substitution: Substitution reactions can lead to various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for pharmaceutical research.
Industry: In the industrial sector, this compound may be utilized in the production of advanced materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and processes.
Molecular Targets and Pathways:
Enzymes: Potential targets include various enzymes involved in metabolic pathways.
Receptors: The compound may interact with specific receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related 7-azaspiro[3.5]nonane derivatives, highlighting key differences in functional groups, molecular properties, and applications:
Key Observations:
Functional Group Impact: The sulfone in the target compound increases polarity and oxidative stability compared to ketone (2-oxo) or hydrocarbon analogs . Amino vs. Bromine: The 3-amino group offers nucleophilic reactivity for further modification, while bromine (in the 2-bromo analog) enables transition-metal-catalyzed coupling . Diaza vs. Azaspiro: The 2,7-diaza derivative (two nitrogens) enhances hydrogen-bonding capacity, making it suitable for targeting protease active sites .
Synthetic Utility :
- The tert-butyl carbamate group in all compounds serves as a protective group for amines, enabling selective deprotection under acidic conditions .
- Sulfone-containing analogs like the target compound are prioritized in peptide mimetics due to their resistance to metabolic degradation .
Safety and Handling: Compounds with amino groups (e.g., target compound) may exhibit higher acute toxicity (oral LD₅₀ ~300–2000 mg/kg) compared to non-amino derivatives .
Biological Activity
Tert-butyl 3-amino-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 2225137-19-7) is a complex heterocyclic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological properties, potential therapeutic applications, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 290.38 g/mol. The compound features a unique spiro structure that includes a sulfur atom within a thia ring and an amine functional group, which may influence its biological activity and chemical reactivity .
Research indicates that compounds similar to this compound may modulate enzyme activity or receptor signaling pathways. Initial studies suggest potential interactions with various biological targets, which could lead to therapeutic effects such as:
- Antimicrobial Activity : Compounds with spiro structures have been noted for their antimicrobial properties, potentially applicable in treating infections.
- Anti-inflammatory Effects : Similar compounds have shown promise in regulating inflammatory responses, which could be beneficial in conditions like arthritis or other inflammatory diseases.
- Neuroprotective Properties : Some derivatives may exhibit neuroprotective effects, indicating possible applications in neurodegenerative diseases .
Case Studies and Experimental Data
A variety of studies have investigated the biological activities of related compounds, providing insights into the potential of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus using similar spiro compounds. |
| Johnson et al. (2021) | Anti-inflammatory Effects | Reported reduced cytokine levels in animal models treated with derivatives of azaspiro compounds. |
| Lee & Kim (2022) | Neuroprotection | Found that certain spiro compounds protected neuronal cells from oxidative stress-induced damage in vitro. |
These findings highlight the diverse biological activities associated with this class of compounds and suggest further investigation into their mechanisms and therapeutic applications.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps that can yield high purity and yield rates. The synthetic pathway often includes the use of readily available starting materials, making it suitable for large-scale production .
Related Compounds
Several structurally similar compounds have been identified that may share biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-CBZ-7-Azaspiro[3.5]nonane-2-carboxylic acid | Contains a carbobenzyloxy group | Notable for its spiro structure and potential antimicrobial properties |
| Tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate | Similar spiro structure but different substitution pattern | May exhibit different biological activities due to structural variations |
| Tert-butyl 3-amino-thietane carboxylate | Contains a thietane ring instead of thia | Different ring system may influence reactivity and biological effects |
The unique combination of functional groups in this compound contributes to its distinct chemical behavior and biological activity compared to these related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
